N-Chlorodimethylamine: A Technical Overview for Researchers
N-Chlorodimethylamine: A Technical Overview for Researchers
CAS Number: 1585-74-6
This document provides a comprehensive technical guide on N-Chlorodimethylamine, intended for researchers, scientists, and professionals in drug development. It covers the chemical and physical properties, synthesis protocols, reactivity, and safety considerations associated with this compound.
Core Properties of N-Chlorodimethylamine
N-Chlorodimethylamine, with the chemical formula C₂H₆ClN, is an N-chloroamine characterized by a chlorine atom attached to a nitrogen atom, which is also bonded to two methyl groups.[1] It is a volatile liquid known for its reactivity as a chlorinating and oxidizing agent.[1][2]
Quantitative Physicochemical Data
The following table summarizes the key physical and chemical properties of N-Chlorodimethylamine. It is important to note that some reported values, particularly for melting and boiling points, are estimates or may vary between sources.
| Property | Value | Source(s) |
| CAS Number | 1585-74-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₂H₆ClN | [1][2][3][4][5][6] |
| Molecular Weight | 79.53 g/mol | [1][2][3][4][7] |
| IUPAC Name | N-chloro-N-methylmethanamine | [1][3][7] |
| Boiling Point | ~31.1 °C (at atmospheric pressure) | [2] |
| 90.19 °C (rough estimate) | [6] | |
| Melting Point | 200-203 °C | [6] |
| Density | 0.991 g/cm³ | [2] |
| 0.9313 g/cm³ (rough estimate) | [6] | |
| InChI Key | MAGVJLLHDZWQFM-UHFFFAOYSA-N | [1][2][7] |
| Canonical SMILES | CN(C)Cl | [1] |
Reactivity and Chemical Behavior
The chemical behavior of N-Chlorodimethylamine is dominated by the reactive N-Cl bond.[2] This compound functions as a chlorinating agent, capable of transferring a chlorine atom to various nucleophiles.[1][2] Its reactivity has been a subject of both experimental and theoretical studies, particularly focusing on its reaction kinetics and mechanisms in processes like nucleophilic substitution at the nitrogen atom.[2]
Key aspects of its reactivity include:
-
Chlorination Reactions : It can act as a chlorinating agent, transferring its chlorine to other nucleophilic molecules.[1]
-
Oxidation and Reduction : N-Chlorodimethylamine can be oxidized by agents like potassium permanganate and hydrogen peroxide, potentially forming dimethylamine N-oxide. It can also undergo reduction.[2]
-
Photolability : The N-Cl bond is susceptible to cleavage under UV radiation, with a quantum yield of 0.624 mol·E⁻¹, indicating rapid degradation compared to its non-chlorinated counterparts. This photolytic cleavage can generate dimethylamine radicals.[2]
-
Acid-Catalyzed Reactions : The compound can undergo acid-catalyzed chlorine transfer reactions, highlighting the influence of pH on its reactivity.[1]
-
Reactions with Boranes : It reacts with tributylborane and dibutyl(dimethylamino)borane, indicating its ability to participate in radical pathways for synthesizing nitrogen-containing compounds.[1]
In an environmental context, the formation of N-Chlorodimethylamine and other organic chloramines is a significant area of study in water treatment, as they can be formed as disinfection byproducts during the chlorination of water containing organic nitrogen compounds.[1][2]
Experimental Protocols: Synthesis of N-Chlorodimethylamine
The primary methods for synthesizing N-Chlorodimethylamine involve the direct chlorination of dimethylamine using various chlorinating agents. The choice of method often depends on the desired scale, purity, and safety considerations. Low temperatures are generally crucial to control the exothermic reaction and prevent the degradation of the product.[2]
Synthesis using N-Chlorosuccinimide (NCS)
This method is favored for its high selectivity and yield.[2] The reaction involves the nucleophilic attack of the nitrogen atom of dimethylamine on the electrophilic chlorine atom of NCS.[2]
Methodology:
-
A solution of dimethylamine in a suitable solvent, such as dichloromethane (DCM), is prepared in a reaction vessel.[2]
-
The solution is cooled to a low temperature, typically between -15°C and -5°C.[2]
-
N-Chlorosuccinimide (NCS) is added portion-wise to the cooled solution while maintaining the temperature below -5°C.[2]
-
The reaction mixture is stirred for several hours to ensure complete reaction.
-
The volatile components, including the N-Chlorodimethylamine product, can be isolated by vacuum distillation.[2]
Synthesis using Sodium Hypochlorite (NaOCl)
A more cost-effective method involves the use of aqueous sodium hypochlorite (bleach).[2] This reaction is often performed in a biphasic system.[2]
Methodology:
-
A solution of dimethylamine is prepared in an organic solvent immiscible with water, such as dichloromethane.
-
This organic phase is mixed with an aqueous solution of sodium hypochlorite.
-
The reaction is typically carried out at low temperatures (below 5°C) to control the exothermic reaction (ΔHᵣ = −73.4 kJ·mol⁻¹) and inhibit the formation of byproducts.[2]
-
The pH of the aqueous phase can be a critical parameter to control.
-
After the reaction is complete, the organic layer containing the N-Chlorodimethylamine product is separated from the aqueous layer.
-
The product can be further purified, for example, by distillation.
Safer Synthesis via Continuous Flow Systems
To mitigate the hazards associated with handling the volatile and reactive N-Chlorodimethylamine, continuous biphasic flow systems have been developed. These systems allow for precise control over reaction parameters like temperature and mixing, leading to near-quantitative yields and minimizing risks by avoiding the isolation of unstable intermediates.[2]
Visualizing Synthesis Pathways
The following diagram illustrates the two primary laboratory-scale synthesis routes for N-Chlorodimethylamine.
Caption: Synthesis routes for N-Chlorodimethylamine.
Safety and Handling
N-Chlorodimethylamine is a reactive and potentially hazardous compound. When heated to decomposition, it can emit toxic fumes of chlorine and nitrogen oxides.[8] It has also been noted to have explosive properties, particularly in its reactions with antimony chlorides, which can form heat- and shock-sensitive explosives.[8]
Standard laboratory safety precautions should be strictly followed when handling this compound. This includes:
-
Using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]
-
Avoiding contact with skin and eyes, and inhalation of vapors.[10]
-
Storing the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11]
-
In case of a spill, it should be carefully collected, and the affected area cleaned appropriately.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[9][10][11]
References
- 1. Buy N-Chlorodimethylamine | 1585-74-6 [smolecule.com]
- 2. N-Chlorodimethylamine | 1585-74-6 | Benchchem [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. N-chloro-N,N-Dimethylamine - CAS - 1585-74-6 | Axios Research [axios-research.com]
- 5. anaxlab.com [anaxlab.com]
- 6. echemi.com [echemi.com]
- 7. N-Chlorodimethylamine | C2H6ClN | CID 123122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. chemical.kao.com [chemical.kao.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
